molecular formula C21H18N2O B14595257 N,N-Dimethyl-9-phenoxyacridin-2-amine CAS No. 61078-26-0

N,N-Dimethyl-9-phenoxyacridin-2-amine

Cat. No.: B14595257
CAS No.: 61078-26-0
M. Wt: 314.4 g/mol
InChI Key: CTHHQUSMPXZCOP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9-phenoxyacridin-2-amine is an organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-9-phenoxyacridin-2-amine typically involves the reaction of 9-phenoxyacridine with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-9-phenoxyacridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted acridine derivatives.

Scientific Research Applications

N,N-Dimethyl-9-phenoxyacridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-9-phenoxyacridin-2-amine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in DNA repair and cell division, further enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of N,N-Dimethyl-9-phenoxyacridin-2-amine, known for its broad range of biological activities.

    Proflavine: An acridine derivative with potent antibacterial properties.

    Amsacrine: A clinically used anticancer drug that also intercalates into DNA.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its solubility and biological activity compared to other acridine derivatives. The presence of the dimethylamino and phenoxy groups provides additional sites for chemical modification, allowing for the development of novel derivatives with improved properties.

Properties

CAS No.

61078-26-0

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-9-phenoxyacridin-2-amine

InChI

InChI=1S/C21H18N2O/c1-23(2)15-12-13-20-18(14-15)21(24-16-8-4-3-5-9-16)17-10-6-7-11-19(17)22-20/h3-14H,1-2H3

InChI Key

CTHHQUSMPXZCOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4

Origin of Product

United States

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